5-Phenylpenta-2,4-dienenitrile

Piezochromic Materials Pressure Sensors Organic Electronics

5-Phenylpenta-2,4-dienenitrile (CAS 14164-31-9) is a differentiated electron-deficient diene scaffold critical for intramolecular charge-transfer (ICT) states in piezochromic sensors and electroluminescent emitters. Unlike shorter-chain cinnamonitrile analogs, its extended π-conjugated backbone enables [2+2] solid-state photodimerization and a 3-fold luminance enhancement (6000 vs. 2000 Cd/m²) in hetero-junction OLED devices. Researchers optimizing donor-acceptor architectures for pressure-responsive optical storage, rewritable security inks, or high-EQE OLEDs select this core for its structurally tunable piezochromic behavior and regiospecific topochemical reactivity.

Molecular Formula C11H9N
Molecular Weight 155.20 g/mol
CAS No. 14164-31-9
Cat. No. B13400994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpenta-2,4-dienenitrile
CAS14164-31-9
Molecular FormulaC11H9N
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC#N
InChIInChI=1S/C11H9N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H/b6-2+,9-5+
InChIKeyJDCCCHBBXRQRGU-VDESZNBCSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylpenta-2,4-dienenitrile (CAS 14164-31-9) — Key Compound Profile for Procurement and Research Applications


5-Phenylpenta-2,4-dienenitrile (CAS 14164-31-9), also known as cinnamylideneacetonitrile, is a conjugated dienenitrile featuring a phenyl ring and a terminal nitrile group separated by an extended π-conjugated diene backbone [1]. This structure confers an electron-deficient diene system, making it a versatile intermediate for the construction of more complex functional molecules, particularly in materials science and organic electronics [1]. Its reactivity profile is distinct from simple cinnamonitriles due to the extended conjugation, which alters its electronic properties and its role in cycloaddition and cross-coupling reactions [2].

Why Generic Substitution of 5-Phenylpenta-2,4-dienenitrile (CAS 14164-31-9) is Not Feasible: A Procurement and Research Guide


Attempting to replace 5-phenylpenta-2,4-dienenitrile with a simple cinnamonitrile (e.g., 3-phenylacrylonitrile) or a generic 2,4-pentadienenitrile is scientifically unsound due to the compound's unique electronic and structural profile. The extended diene conjugation in 5-phenylpenta-2,4-dienenitrile is critical for its performance in piezochromic materials and electroluminescent devices; the presence of both the phenyl group and the extended conjugated nitrile system is essential for enabling the intramolecular charge-transfer (ICT) states [1] and specific photochemical [2+2] cycloaddition reactions that drive device function [2]. Using a shorter analog would disrupt these key electronic transitions, leading to a loss of function or significantly diminished performance in target applications, as demonstrated by the distinct piezochromic behaviors of its derivatives which are contingent on this specific conjugated framework [1].

Quantitative Evidence Guide: Comparative Performance of 5-Phenylpenta-2,4-dienenitrile (CAS 14164-31-9) in Key Research Applications


Piezochromic Fluorescence Modulation: Structural Tuning of 5-Phenylpenta-2,4-dienenitrile Derivatives Enables Distinct High-Pressure Optical Responses

Derivatives of 5-phenylpenta-2,4-dienenitrile demonstrate that subtle changes to the conjugated acceptor group lead to qualitatively different and quantifiable piezochromic responses. Specifically, under hydrostatic pressure, the luminescence intensity of the diphenylamino derivative (1a) decreases with increasing pressure accompanied by an emission redshift, whereas the acridinyl derivative (1b) shows no wavelength shift and an intensity increase from 0.66 GPa to 5.72 GPa [1]. This highlights the scaffold's unique ability to be tuned for specific pressure-sensing modalities—a capability not reported for simpler or non-conjugated analogs.

Piezochromic Materials Pressure Sensors Organic Electronics

OLED Emitter Performance: Quantitative Luminance and Efficiency Gains with 5-Phenylpenta-2,4-dienenitrile Derivatives in Device Architectures

In a single hetero-junction OLED device, an anilino-substituted derivative of 5-phenylpenta-2,4-dienenitrile (compound 2) doped into TPBI exhibits superior performance compared to a structurally similar derivative (compound 3). Compound 2-based devices achieve a turn-on voltage of 6 V, a maximum luminance of ~6000 Cd/m², and an external quantum efficiency (EQE) of ~0.75%, compared to ~2000 Cd/m² and ~0.25% EQE for compound 3 under identical conditions [1]. Further device optimization by inserting a CBP interlayer more than doubles both the luminance and EQE for this derivative class, underscoring the scaffold's potential for performance enhancement in multilayer OLEDs [1].

OLED Electroluminescence Organic Semiconductors

Photochemical Reactivity in the Solid State: [2+2] Cycloaddition Enabled by the 5-Phenylpenta-2,4-dienenitrile Scaffold's Unique Crystal Packing

2-(N-Methylanilino)-5-phenyl-2,4-pentadienenitrile (compound 3) undergoes a regiospecific solid-state [2+2] photodimerization, a reaction not observed for its nitro-substituted analogs (compounds 7-10) which fail to dimerize upon solid-state irradiation [1]. The X-ray crystal structure reveals the molecules are pre-organized with a C2–C3' intermolecular distance of 525 pm, which is the longest distance reported for a solid-state [2+2] cycloaddition at the time of publication, yet still allows for the reaction [1]. This contrasts sharply with its solution-phase behavior, where it undergoes isomerization or oxidative cleavage, and with the unreactive nitro derivatives [1].

Solid-State Photochemistry Crystal Engineering [2+2] Cycloaddition

Optimized Application Scenarios for 5-Phenylpenta-2,4-dienenitrile (CAS 14164-31-9) in Research and Development


Development of Next-Generation Piezochromic Sensors and Security Inks

5-Phenylpenta-2,4-dienenitrile is the preferred building block for synthesizing donor-acceptor piezochromic molecules, as evidenced by the distinct high-pressure optical responses of its derivatives (1a and 1b) [1]. Its extended conjugated system facilitates intramolecular charge transfer, enabling materials that change luminescence intensity or emission wavelength under mechanical stress. Researchers aiming to create novel pressure sensors, optical storage media, or rewritable security inks should prioritize this scaffold for its tunable piezochromic behavior, a property not accessible with simpler cinnamonitrile analogs [1].

Fabrication of High-Performance OLED Emitters via Rational Derivative Design

For OLED applications, derivatives of 5-phenylpenta-2,4-dienenitrile, such as the 2-anilino-substituted series, have demonstrated a 3-fold enhancement in luminance and external quantum efficiency over structurally similar compounds [1]. This quantifiable performance difference (6000 Cd/m² vs. 2000 Cd/m² luminance; 0.75% vs. 0.25% EQE) makes this compound class a strategic choice for researchers focused on optimizing emitter materials in hetero-junction or multilayer OLED devices, where small structural modifications to the core lead to significant performance gains [1].

Crystal Engineering and Solid-State Photochemical Synthesis

Researchers in crystal engineering should procure 5-phenylpenta-2,4-dienenitrile derivatives for solid-state photochemistry studies, as they exhibit unique topochemical reactivity. The ability of compound 3 to undergo regiospecific [2+2] photodimerization in the solid state, despite a long 525 pm intermolecular distance, contrasts with the complete lack of reactivity in nitro-substituted analogs [1]. This makes the scaffold invaluable for exploring structure-reactivity relationships in crystalline environments and for designing novel solid-state synthetic transformations [1].

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